1-Bromo-3-chloro-2-iodo-5-methylbenzene
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Overview
Description
1-Bromo-3-chloro-2-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the sequential halogenation of a methylbenzene derivative. For instance, starting with 2-iodo-5-methylbenzene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often utilize halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily participates in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-chloro-2-iodo-5-methylbenzene has diverse applications in scientific research, including:
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-iodo-5-methylbenzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which further undergo various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-3-iodobenzene
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Bromo-4-chloro-2-iodobenzene
Uniqueness: 1-Bromo-3-chloro-2-iodo-5-methylbenzene is unique due to the specific positioning of its halogen atoms and the presence of a methyl group. This unique structure imparts distinct reactivity and properties compared to other halogenated benzene derivatives .
Properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTHBEPACRMDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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